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Potency and Selectivity of Serabelisib

The core activity of Serabelisib is its selective inhibition of the PI3Ka isoform. The following table details

its half-maximal inhibitory concentration (ICso) values against the Class I PI3K catalytic subunits [1] [2] [3].

PI3K

ICso Value Primary Function/Context
Isoform
p110a 15 nM Ubiquitously expressed; key role in growth, metabolism;
(PI3Ka) frequently mutated in solid tumors [4] [5] [3].
pl10y 1,900 nM (1.9 uM) Primarily in hematopoietic cells; implicated in immune cell
(PI3Ky) function and the tumor microenvironment [4] [3].
p110pB 4,500 nM (4.5 uM) Ubiquitously expressed; important in PTEN-deficient cancers;
(PIBKPB) regulates platelet aggregation [4] [3].
p110d 13,390 nM (13.39 uM) Primarily in leukocytes; key role in B-cell function and
(PI3Kd) immunity; target in hematologic malignancies [4] [3].
mTOR >1,000 nM (No Serabelisib shows no significant activity against mTOR,

significant inhibition at 1
HM)

highlighting its specificity within the PI3K/AKT/mTOR pathway
[6].
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This data demonstrates that Serabelisib is highly selective for p110a, with at least 300-fold selectivity over
other PI3K isoforms [2]. Its potency against p110a and minimal off-target effects on immune-cell dependent

isoforms (p110y and p1108) make it a candidate for immune-sparing applications in solid tumors [7].

Comparison with Other PI3K Inhibitors

To contextualize Serabelisib's profile, the table below compares its ICso values with other PI3K inhibitors

[3].

| Inhibitor Name | Primary Target | ICso (nM) | | :--- | :--- | :--- | | | | p110a | p110B | p110y | p1108 | |
Serabelisib | o | 15 | 4,500 | 1,900 | 13,900 | | Alpelisib (BYL719) | a | 5| 1,200 | 250 | 290 | | Idelalisib
(CAL-101) | 68,600 | 4,000 | 2,100 | 19 | | GSK2636771 | 3 | 35,400 | 20 | Not Disclosed | 40 | | IPI-549 | y |
3,200 | 3,500 | 16 | >8,400 |

This comparison shows that both Alpelisib and Serabelisib are potent p110a inhibitors, though Alpelisib
shows slightly higher potency. A key difference lies in their selectivity; Alpelisib has some activity against

p110y and p1106, while Serabelisib's cleaner profile may offer an advantage in sparing immune cell function

[71[3].

Experimental Evidence & Research Applications

In preclinical studies, Serabelisib has demonstrated efficacy in various models, primarily through its action

on the PI3K/AKT/mTOR signaling pathway.

¢ In Vitro Protocols and Findings: In PIK3CA-mutant breast cancer cell lines, treatment with
Serabelisib inhibits phosphorylation of AKT (a key downstream effector) and reduces cell growth,
with ICso values around 2 pM. This effect is not observed in PTEN-null cells, confirming its
dependency on the PI3Ka pathway [2]. For B-cell receptor (BCR) stimulation studies, B cells are
treated with Serabelisib (e.g., 1 uM) resulting in a significant reduction (up to 50%) in phosphorylated
AKT levels as measured by intracellular flow cytometry [2].

¢ In Vivo Protocols and Findings: In mouse xenograft models of cancer, oral administration of
Serabelisib at 30-60 mg/kg achieves significant tumor growth inhibition. Doses at 120 mg/kg, while
effective, may begin to show partial reduction in immune-related markers like TNP-specific 1IgG3,
indicating that the higher dose exceeds the optimal therapeutic window for tumor growth inhibition
without additional effects [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.molnova.com/en/ProductsThr/MLN1117.html
https://www.nature.com/articles/s41416-025-03035-z
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.nature.com/articles/s41416-025-03035-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.molnova.com/en/ProductsThr/MLN1117.html
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.molnova.com/en/ProductsThr/MLN1117.html
https://www.smolecule.com/products/s548404?utm_src=pdf-body
https://www.molnova.com/en/ProductsThr/MLN1117.html
https://www.smolecule.com/products/s548404?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Multi-Node Inhibition Strategy: Recent research explores Serabelisib in combination with other
pathway inhibitors. A prominent strategy combines Serabelisib with sapanisertib (a dual
MTORC1/mTORC2 inhibitor). This combination more effectively suppresses pathway signaling
(measured by phosphorylation of S6 and 4E-BP1) in endometrial and breast cancer models than
single-node inhibitors alone, overcoming common resistance mechanisms [8] [7].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the sites targeted by Serabelisib and

combination agents like sapanisertib.

Diagram of PI3K/AKT/mTOR Pathway and Inhibitor Targets

Key Considerations for Researchers

Based on the available data, here are some key points to consider for your research and development work:

e Selectivity Advantage: Serabelisib's high selectivity for p110a over p110y and p110d may help
preserve immune cell function, which is a valuable profile for combination strategies with
immunotherapies [7].

e Combination Potential: Evidence suggests that Serabelisib's efficacy can be enhanced through
rational combinations, such as with mTORC1/2 inhibitors like sapanisertib, to achieve more complete
pathway suppression and overcome feedback reactivation [8] [7].

¢ Clinical Translation: While Serabelisib has reached Phase 2 clinical trials for advanced solid tumors
[9] [2], it is not yet FDA-approved. Its clinical development highlights the ongoing effort to optimize
PI3Ka inhibition, particularly in managing on-target side effects like hyperglycemia.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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